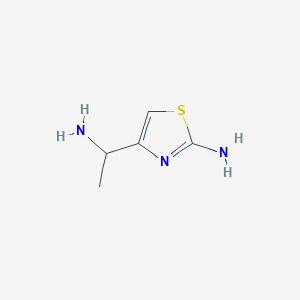

4-(1-Aminoethyl)thiazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9N3S |

|---|---|

Molecular Weight |

143.21 g/mol |

IUPAC Name |

4-(1-aminoethyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C5H9N3S/c1-3(6)4-2-9-5(7)8-4/h2-3H,6H2,1H3,(H2,7,8) |

InChI Key |

XHRDXPTWYNDGKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CSC(=N1)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 1 Aminoethyl Thiazol 2 Amine and Its Derivatives

Classical Hantzsch Thiazole (B1198619) Synthesis Approaches

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the preparation of thiazole derivatives. mdpi.combepls.com This method traditionally involves the cyclocondensation of an α-haloketone with a thiourea (B124793) or thioamide. acs.org

Condensation Reactions of α-Haloketones with Thiourea Derivatives

The fundamental Hantzsch synthesis involves the reaction between an α-halocarbonyl compound and a thiourea derivative. acs.orgresearchgate.net For the specific synthesis of 4-(1-aminoethyl)thiazol-2-amine, the precursor would be a 3-halo-4-aminopentan-2-one derivative reacted with thiourea. The reaction proceeds through initial S-alkylation of the thiourea by the α-haloketone, followed by intramolecular cyclization and subsequent dehydration to yield the 2-aminothiazole (B372263) ring. nih.gov

This method's versatility allows for the synthesis of a variety of substituted 2-aminothiazoles by employing different α-haloketones and thiourea derivatives. For instance, reacting 2-bromo-1-(p-tolyl)ethanone with thiourea in ethanol (B145695) yields 4-(p-tolyl)thiazol-2-amine. chemicalbook.com Similarly, various acetophenones can be reacted with thiourea in the presence of iodine to generate the corresponding 4-aryl-2-aminothiazoles. nih.govyoutube.com

Optimization of Reaction Conditions and Solvent Systems

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired thiazole derivatives. Key parameters that are often adjusted include the solvent, temperature, and the presence of a catalyst.

Studies have shown that solvent selection can significantly impact the reaction outcome. For example, in the synthesis of certain Hantzsch thiazole derivatives, ethanol has been found to be an effective solvent. mdpi.comchemicalbook.com The reaction temperature is another critical factor, with many Hantzsch syntheses being carried out at reflux temperatures to ensure completion. chemicalbook.com

Furthermore, the choice of acid or base can influence the reaction's regioselectivity. Condensation of α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent typically yields 2-(N-substituted amino)thiazoles exclusively. rsc.org However, conducting the reaction under acidic conditions can lead to the formation of a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org For instance, using a 10M-HCl-EtOH (1:2) mixture at 80°C was found to be most effective for producing 2-imino-2,3-dihydrothiazoles. rsc.org

Modern Synthetic Strategies

To overcome some of the limitations of the classical Hantzsch synthesis, such as the need for pre-functionalized and sometimes unstable α-haloketones, modern synthetic strategies have been developed. These methods often offer improved efficiency, milder reaction conditions, and greater structural diversity. mdpi.com

One-Pot Multicomponent Reactions for Thiazole Formation

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient synthesis of complex molecules from simple starting materials in a single step. researchgate.netrsc.org Several MCRs have been developed for the synthesis of 2-aminothiazole derivatives.

One such approach involves the reaction of ketones, thiourea, and an iodine source in a single pot. mdpi.comnih.gov For example, a mixture of acetophenone, thiourea, and iodine in ethanol can be refluxed to produce 4-phenyl-2-aminothiazole. youtube.com Another innovative one-pot method utilizes trichloroisocyanuric acid (TCCA) as a safe and sustainable halogen source to replace toxic reagents like iodine. rsc.orgnih.gov This reaction is catalyzed by a magnetic nanocatalyst, allowing for easy separation and recycling. rsc.orgnih.gov

Other multicomponent strategies include the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes in the presence of a reusable catalyst to yield new Hantzsch thiazole derivatives. mdpi.combepls.com

Electrosynthesis Routes for 2-Aminothiazole Derivatives

Electrosynthesis offers a green and efficient alternative to traditional chemical methods for synthesizing 2-aminothiazole derivatives. beilstein-journals.orgnih.gov These methods avoid the use of external oxidants and often proceed under mild conditions. beilstein-journals.org

A notable electrochemical method involves the reaction of active methylene (B1212753) ketones with thioureas mediated by ammonium (B1175870) iodide (NH4I). beilstein-journals.orgnih.gov This one-pot synthesis is performed in an undivided cell with graphite (B72142) electrodes and proceeds under constant current. beilstein-journals.orgnih.gov The key to this reaction is the in situ generation of an α-iodoketone intermediate. beilstein-journals.org

Another electrochemical approach describes the synthesis of 2-aminothiazole derivatives from ketones and ammonium thiocyanate (B1210189) (NH4SCN). rsc.orgnih.gov In this process, ammonia (B1221849) and iodine radicals or iodine (I2) are generated in situ, which then promote the formation of the 2-aminothiazole ring. rsc.orgnih.gov

Metal-Catalyzed Coupling Reactions for Thiazole Functionalization

Transition metal-catalyzed cross-coupling reactions are indispensable for the functionalization of pre-formed thiazole rings, allowing for the introduction of various substituents at specific positions. numberanalytics.commdpi.com

Commonly employed cross-coupling reactions for thiazole functionalization include:

Suzuki-Miyaura Coupling: This reaction couples a thiazole boronic acid or ester with an aryl or alkyl halide in the presence of a palladium catalyst. numberanalytics.com

Stille Coupling: This method involves the coupling of a thiazole stannane (B1208499) with an aryl or alkyl halide, also catalyzed by palladium. numberanalytics.com

Negishi Coupling: In this reaction, a thiazole organozinc reagent is coupled with an aryl or alkyl halide using a palladium or nickel catalyst. numberanalytics.com

Direct C-H arylation is another powerful strategy that avoids the need for pre-functionalized thiazole starting materials. Palladium catalysts are often used to selectively arylate the C5 position of the thiazole ring. nih.gov For instance, the palladium-catalyzed reaction of imidazo[2,1-b]thiazole (B1210989) with aryl halides can lead to selective C5-arylation. nih.gov By switching to a copper catalyst system, the selectivity can be shifted to the C2/C3 positions. nih.gov

Functional Group Interconversions and Derivatization Strategies

Functional group interconversion is a cornerstone of synthetic organic chemistry, enabling the transformation of one functional group into another to modulate the physicochemical and biological properties of a molecule. solubilityofthings.com For this compound, these strategies primarily target the exocyclic amino group and the thiazole ring, allowing for the synthesis of a diverse library of derivatives.

The exocyclic amino group at the N-2 position of the thiazole ring is a key site for derivatization due to its nucleophilic character. Its reactivity allows for a wide range of modifications, including acylation, amidation, and the formation of imines and thioureas. researchgate.net

The N-2 amino group of 2-aminothiazole derivatives readily undergoes acylation with various acylating agents such as acid chlorides, anhydrides, and carboxylic acids to form the corresponding amides. mdpi.comumpr.ac.id These reactions are fundamental in medicinal chemistry for creating compounds with altered properties. nih.gov For instance, the acylation of 2-aminothiazoles can be achieved by stirring with an acid or acyl chloride. nih.govmdpi.com In some cases, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are employed to facilitate the reaction between a carboxylic acid and the 2-aminothiazole. nih.gov Another approach involves the direct use of acetic acid for N-acetylation, which can be a more environmentally friendly alternative to corrosive and moisture-sensitive acylating agents. umpr.ac.id

The introduction of an N-acyl group can significantly influence the biological activity of the molecule. For example, a study on N-Acyl-2-aminothiazoles showed that modifying the acyl side chain could improve properties like aqueous solubility and metabolic stability. nih.gov

Table 1: Examples of Amidation and Acylation Reactions on 2-Aminothiazole Derivatives

| Starting Material | Acylating Agent | Product | Reference |

| 2-Amino-4-phenylthiazole (B127512) | Acetic anhydride | N-(4-phenylthiazol-2-yl)acetamide | mdpi.com |

| 2-Amino-4-(pyridin-2-yl)thiazole | Substituted carboxylic acids | N-(4-(pyridin-2-yl)thiazol-2-yl)amides | nih.gov |

| 2-Aminobenzothiazole | Acetic acid | N-(benzo[d]thiazol-2-yl)acetamide | umpr.ac.id |

| 2-Amino-4-phenyl-5-phenylazothiazole | Substituted aromatic acid chlorides | N-(4-phenyl-5-(phenylazo)thiazol-2-yl)amides | mdpi.com |

The reaction of the primary exocyclic amine of 2-aminothiazole derivatives with aldehydes or ketones leads to the formation of Schiff bases, or imines. mdpi.comyoutube.com This reaction typically involves refluxing the 2-aminothiazole with the corresponding aldehyde in a suitable solvent like ethanol. mdpi.com The formation of an imine introduces a C=N double bond, which can be a key structural feature for various biological activities.

For example, refluxing 2-amino-4-phenylthiazole with different aromatic aldehydes in ethanol has been shown to produce the corresponding 2-arylideneamino-4-phenylthiazoles in good yields. mdpi.com Similarly, 4-(2,4-diethoxyphenyl)thiazol-2-amine reacts with 1H-indole-3-carboxaldehyde to form the corresponding Schiff base. mdpi.com

Table 2: Examples of Schiff Base Formation with 2-Aminothiazole Derivatives

| 2-Aminothiazole Derivative | Aldehyde/Ketone | Product Class | Reference |

| 2-Amino-4-phenylthiazole | Aromatic aldehydes | 2-Arylideneamino-4-phenylthiazoles | mdpi.com |

| 4-(2,4-Diethoxyphenyl)thiazol-2-amine | 1H-Indole-3-carboxaldehyde | Schiff base | mdpi.com |

| 2-Amino-5-(4-acetyl-phenylazo)-thiazole | Aromatic/heterocyclic aldehydes | Chalcone-imine derivatives | nih.gov |

The exocyclic amine of 2-aminothiazoles can react with isothiocyanates to yield thiourea derivatives. nih.govmdpi.com This reaction is a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate. The resulting thiourea derivatives are of significant interest due to their wide range of biological applications. mdpi.com

The synthesis is often straightforward, involving the reaction of the 2-aminothiazole with a substituted phenyl isothiocyanate. nih.gov For instance, the reaction of ethyl 2-aminothiazole-4-carboxylate with phenyl isothiocyanate derivatives yields the corresponding thiourea derivatives. nih.gov

Table 3: Examples of Thiourea Derivative Synthesis from 2-Aminothiazoles

| 2-Aminothiazole Derivative | Isothiocyanate | Product Class | Reference |

| 2-Aminothiazole | Phenyl isothiocyanate | N-Phenyl-N'-(thiazol-2-yl)thiourea | nih.gov |

| Ethyl 2-aminothiazole-4-carboxylate | Phenyl isothiocyanate derivatives | Ethyl 2-(3-phenylthioureido)thiazole-4-carboxylate derivatives | nih.gov |

| 4/6-Substituted 2-aminobenzothiazoles | Phenylisothiocyanate | N-(4/6-substituted-benzo[d]thiazol-2-yl)-N'-phenylthioureas | nih.gov |

The thiazole ring itself is amenable to functionalization, particularly at the C-4 and C-5 positions. These positions can undergo reactions such as alkylation and arylation, allowing for the introduction of various substituents to modulate the molecule's properties. pharmaguideline.comwordpress.com

The C-4 and C-5 positions of the thiazole ring can be functionalized through various C-H activation and cross-coupling reactions. Palladium-catalyzed direct arylation is a powerful tool for this purpose, offering an environmentally attractive alternative to traditional cross-coupling methods. organic-chemistry.org

Specifically, the C-5 position of thiazole derivatives is often susceptible to electrophilic attack and can be arylated under palladium catalysis. organic-chemistry.orgacs.org Ligand-free Pd(OAc)2 has been shown to efficiently catalyze the direct arylation of thiazole derivatives at the C-5 position with aryl bromides. organic-chemistry.org

While C-5 arylation is more common, selective C-4 arylation of thiazoles has also been achieved using specific catalytic systems. wordpress.com The choice of catalyst, ligands, and reaction conditions can direct the regioselectivity of the arylation towards the desired position. wordpress.comresearchgate.net Alkylation at the C-4 and C-5 positions is also possible, though less commonly reported in the context of direct C-H functionalization compared to arylation. N-alkylation at the ring nitrogen is also a common reaction for thiazoles, leading to the formation of thiazolium salts. pharmaguideline.comwikipedia.orggoogle.com

Table 4: Examples of Alkylation and Arylation on the Thiazole Ring

| Thiazole Derivative | Reactant | Reaction Type | Position | Catalyst/Conditions | Reference |

| Thiazole derivatives | Aryl bromides | Direct Arylation | C-5 | Ligand-free Pd(OAc)2 | organic-chemistry.org |

| Thiazole derivatives | Arylboronic acids | Arylation | C-4 | Pd catalyst, nitrogen-based bidentate ligands, TEMPO | wordpress.com |

| Thiazole derivatives | Aryl iodides | Direct Arylation | C-2 | Pd/Cu co-catalysis | rsc.org |

| Thiazoles | Alkyl halides | N-Alkylation | N-3 | - | pharmaguideline.comwikipedia.org |

An exploration of the synthetic methodologies for producing this compound and its derivatives reveals a range of strategies for modifying the thiazole core and establishing the crucial stereochemistry of the aminoethyl side chain. This article delves into specific synthetic approaches for halogenation, nitro-group introduction, the addition of other substituents, and stereoselective synthesis of this important chemical entity.

2 Halogenation and Nitro-Group Introduction

The introduction of halogens and nitro groups onto the this compound scaffold is a key strategy for creating derivatives with potentially altered chemical and biological properties. These modifications typically occur at the 5-position of the thiazole ring, which is activated towards electrophilic substitution.

Direct halogenation of 2-aminothiazoles is a well-established method, generally proceeding through an addition-elimination mechanism to yield 2-amino-5-halothiazoles. wikipedia.orgtcichemicals.com For the specific case of a 4-substituted 2-aminothiazole, this electrophilic substitution is also directed to the 5-position. It is important to note that the amino groups in the primary amine and the 2-amino position of the thiazole would likely require protection prior to halogenation to prevent side reactions.

A biocatalytic approach for the bromination of 2-aminothiazoles has been developed, utilizing a vanadium-dependent haloperoxidase (VHPO). nih.gov This enzymatic method has shown high efficiency for the bromination of 4-acyl-2-aminothiazoles at the 5-position under mild, aqueous conditions. nih.gov While not demonstrated on this compound itself, this method presents a potentially green and selective alternative to traditional chemical halogenation.

The introduction of a nitro group, another common modification, also typically occurs at the 5-position of the 2-aminothiazole ring. The nitration of 2-acetamidothiazole, a protected form of 2-aminothiazole, can be achieved using a mixture of sulfuric and nitric acid. sigmaaldrich.com This suggests that a similar strategy could be employed for a protected form of this compound.

Table 1: Examples of Halogenation and Nitration Reactions on 2-Aminothiazole Scaffolds

| Starting Material | Reagent(s) | Position of Substitution | Product | Reference(s) |

|---|---|---|---|---|

| 4-Acyl-2-aminothiazoles | Vanadium-dependent haloperoxidase, KBr, H₂O₂ | 5 | 5-Bromo-4-acyl-2-aminothiazoles | nih.gov |

| 2-Aminothiazoles | Br₂/NaHCO₃/DMF | 5 | 2-Amino-5-bromothiazoles | wikipedia.org |

| 2-Acetamidothiazole | H₂SO₄, HNO₃ | 5 | 2-Acetamido-5-nitrothiazole | sigmaaldrich.com |

3 Introduction of Other Substituents

Beyond halogenation and nitration, a variety of other substituents can be introduced at the 5-position of the 2-aminothiazole ring, often by leveraging a 5-halo-2-aminothiazole intermediate. A two-step, one-pot reaction involving halogenation followed by nucleophilic substitution has been described for the synthesis of 5-substituted-2-aminothiazoles. jocpr.com

This protocol allows for the direct synthesis from a 2-aminothiazole without the need to isolate the halogenated intermediate. jocpr.com A range of nucleophiles can be employed in this reaction, leading to the formation of diverse derivatives. For instance, the reaction of a 5-bromo-2-aminothiazole with a strong nucleophile can lead to the displacement of the bromide. jocpr.com

The types of substituents that can be introduced include, but are not limited to, amino groups and sulfide (B99878) linkages. The following table summarizes some of the nucleophiles used in this type of substitution reaction on the 2-aminothiazole core.

Table 2: Examples of Nucleophilic Substitution at the 5-Position of 2-Aminothiazoles

| 5-Halo-2-aminothiazole Intermediate | Nucleophile | Reaction Conditions | 5-Substituent | Reference(s) |

|---|---|---|---|---|

| 5-Bromo-2-amino-4-phenylthiazole | Piperidine | CuBr₂/CH₃CN | Piperidinyl | jocpr.com |

| 5-Bromo-2-amino-4-phenylthiazole | Morpholine | CuBr₂/CH₃CN | Morpholinyl | jocpr.com |

| 5-Bromo-2-amino-4-phenylthiazole | Hydrazine | CuBr₂/CH₃CN | Hydrazinyl | jocpr.com |

| 5-Bromo-2-amino-4-phenylthiazole | Thiourea | I₂/H₂O/EtOH | Thiazolyl-sulfide | jocpr.com |

3 Stereoselective Synthesis Approaches (if applicable to 1-aminoethyl stereocenter)

The biological activity of chiral molecules is often dependent on their stereochemistry. For this compound, the stereocenter is located at the first carbon of the 1-aminoethyl group. The stereoselective synthesis of this chiral amine is therefore of significant importance. While specific methods for the asymmetric synthesis of this compound are not extensively documented, established methodologies for the synthesis of chiral amines can be applied. These approaches typically focus on the asymmetric synthesis of the key intermediate, a chiral 1-(thiazol-4-yl)ethanamine.

Enzymatic Kinetic Resolution

One powerful method for obtaining enantiomerically pure amines is enzymatic kinetic resolution. nih.govwikipedia.org In this process, an enzyme selectively acylates one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer. nih.gov Lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), are commonly used for this purpose. nih.gov This technique could be applied to a racemic mixture of 1-(thiazol-4-yl)ethanamine to yield one enantiomer in high enantiomeric excess. A dynamic kinetic resolution, where the unreacted enantiomer is racemized in situ, can potentially allow for the conversion of the entire racemic mixture into a single desired enantiomer. nih.govthieme-connect.de

Chiral Auxiliaries

Another well-established strategy for asymmetric synthesis is the use of chiral auxiliaries. wikipedia.orgtcichemicals.com A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of chiral 1-(thiazol-4-yl)ethanamine, a suitable approach would involve the condensation of 4-acetylthiazole with a chiral amine auxiliary to form a chiral imine. Diastereoselective reduction of this imine would then yield the desired chiral amine. Evans' oxazolidinones and Ellman's tert-butanesulfinamide are examples of highly effective chiral auxiliaries that have been widely used in the synthesis of chiral amines. wikipedia.orgmdpi.com The tert-butanesulfinamide auxiliary, for instance, can be condensed with a ketone to form a sulfinylimine, which then undergoes diastereoselective reduction followed by acidic removal of the auxiliary to provide the chiral amine. mdpi.com

Table 3: General Approaches for Stereoselective Amine Synthesis

| Method | Principle | Key Reagents/Components | Potential Application | Reference(s) |

|---|---|---|---|---|

| Enzymatic Kinetic Resolution | Selective enzymatic acylation of one enantiomer of a racemic amine. | Lipase (e.g., Novozym 435), acyl donor. | Resolution of racemic 1-(thiazol-4-yl)ethanamine. | nih.govnih.gov |

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct a diastereoselective reaction. | Evans' oxazolidinones, tert-butanesulfinamide. | Asymmetric synthesis of 1-(thiazol-4-yl)ethanamine from 4-acetylthiazole. | wikipedia.orgtcichemicals.commdpi.com |

These synthetic methodologies provide a toolbox for the creation of a diverse range of this compound derivatives with controlled substitution patterns and stereochemistry, which is essential for the exploration of their chemical and biological potential.

Spectroscopic and Analytical Characterization of 4 1 Aminoethyl Thiazol 2 Amine Analogues

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate volatile compounds and identify them based on their mass-to-charge ratio (m/z). In the analysis of 4-(1-Aminoethyl)thiazol-2-amine analogues, GC is utilized to separate the target compound from any starting materials, by-products, or impurities, thus assessing its purity. The retention time in the gas chromatogram provides an initial identifying characteristic.

Following separation by GC, the eluted compounds are introduced into the mass spectrometer. The mass spectrum provides the molecular weight of the compound from the molecular ion peak and structural information from the fragmentation pattern. This dual-data output makes GC-MS an indispensable tool for both qualitative and quantitative analysis of thiazole (B1198619) derivatives. nih.govnih.gov The technique is particularly effective for analyzing thermally stable and volatile heterocyclic compounds. nih.gov

Table 1: Illustrative GC-MS Parameters for Thiazole Analogue Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Capillary column (e.g., HP-5MS, DB-5) | Provides high-resolution separation of analytes. |

| Injector Temperature | 250 - 280 °C | Ensures rapid volatilization of the sample. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Oven Program | Initial temp. 80-100 °C, ramp to 280-300 °C | Separates compounds based on boiling point and polarity. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard method for generating reproducible mass spectra. |

| Mass Analyzer | Quadrupole | Filters fragments based on their mass-to-charge ratio. |

| Detector | Electron Multiplier | Amplifies the ion signal for detection. |

Fragmentation Pattern Analysis for Structural Confirmation

The mass spectrum of a compound provides a unique fingerprint based on its fragmentation under electron ionization. For this compound, the molecular ion peak (M+) would confirm the molecular weight. The fragmentation pattern is critical for confirming the specific arrangement of atoms within the molecule.

Key fragmentation pathways for aliphatic amines often involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In the case of this compound, this would involve the loss of a methyl radical (•CH₃) from the aminoethyl side chain, leading to a stable iminium cation. Other significant fragmentations would include the cleavage of the thiazole ring and loss of small neutral molecules. researchgate.netresearchgate.net The study of fragmentation patterns of related 2-aminothiazole (B372263) metabolites has demonstrated that these molecules can undergo multiple cleavage modes and skeletal rearrangements. nih.gov

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound (C₅H₉N₃S, MW = 143.21)

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 143 | [C₅H₉N₃S]⁺• | Molecular Ion (M⁺•) |

| 128 | [C₄H₆N₃S]⁺ | Alpha-cleavage: Loss of •CH₃ from the ethyl group |

| 100 | [C₃H₄N₂S]⁺• | Cleavage of the ethylamine (B1201723) side chain |

| 99 | [C₄H₅N₂]⁺ | Loss of •SCH₃ from a rearranged molecular ion |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific chemical bonds. cas.cz

Characteristic Vibrational Frequencies for Amines, Thiazoles, and Substituents

The IR spectrum of this compound and its analogues is expected to show distinct absorption bands that confirm the presence of the primary amine, the thiazole ring, and the alkyl substituent.

Amine Group (-NH₂): Primary amines typically exhibit two N-H stretching bands in the region of 3500-3300 cm⁻¹. The asymmetric stretch appears at a higher frequency than the symmetric stretch. ulpgc.es An N-H bending (scissoring) vibration is also observed around 1650-1580 cm⁻¹.

Thiazole Ring: The thiazole ring has several characteristic vibrations. C=N and C=C stretching vibrations are typically found in the 1625-1430 cm⁻¹ region. scialert.net The ring stretching vibrations for thiazole compounds are often observed between 1600 cm⁻¹ and 1300 cm⁻¹. researchgate.net C-S stretching vibrations can be found in the 750-600 cm⁻¹ range. tsijournals.com

Alkyl Substituents: The ethyl group will show C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Primary Amine (-NH₂) | Asymmetric N-H Stretch | 3400 - 3500 | ulpgc.esresearchgate.net |

| Symmetric N-H Stretch | 3300 - 3400 | ulpgc.esresearchgate.net | |

| N-H Bend (Scissoring) | 1580 - 1650 | ||

| Thiazole Ring | C=N / C=C Stretch | 1430 - 1625 | scialert.netcdnsciencepub.com |

| Ring Skeletal Vibrations | 1160 - 1340 | cdnsciencepub.com | |

| C-H Out-of-plane Bend | 900 - 640 | cdnsciencepub.com | |

| C-S Stretch | 600 - 750 | tsijournals.com | |

| Alkyl Group (-CH₂-CH₃) | C-H Stretch | 2850 - 2960 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons in conjugated systems and chromophores. The 2-aminothiazole core constitutes a chromophore that absorbs light in the UV region.

Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound analogues is characterized by absorption bands arising from π → π* and n → π* electronic transitions within the aromatic thiazole ring and the amino group. researchgate.net The π → π* transitions are typically of high intensity and occur at shorter wavelengths, while the n → π* transitions are of lower intensity and may appear at longer wavelengths. The position of the absorption maximum (λmax) is sensitive to the solvent polarity and the nature of substituents on the thiazole ring. dntb.gov.uamdpi.com For instance, studies on various aminothiazole derivatives show characteristic absorption maxima in the UV range. researchgate.net

Table 4: Typical UV-Vis Absorption Data for Aminothiazole Systems

| Compound Type | Solvent | λmax (nm) | Transition Type | Reference |

|---|---|---|---|---|

| 2-Aminothiazole | Varied | ~250 - 270 | π → π* | nih.gov |

| Benzothiazol-2-amine | pH 7 Buffer | ~265, ~310 | π → π* | researchgate.net |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a purified sample. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close correlation between the experimental and calculated values (typically within ±0.4%) provides strong evidence for the empirical formula and supports the assessment of sample purity. For novel thiazole-dihydropyrimidinone hybrids, elemental analysis has been successfully used to confirm their composition. nih.gov

For the target compound, this compound, the molecular formula is C₅H₉N₃S.

Table 5: Theoretical Elemental Composition of this compound (C₅H₉N₃S)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 5 | 60.05 | 41.93% |

| Hydrogen | H | 1.01 | 9 | 9.09 | 6.35% |

| Nitrogen | N | 14.01 | 3 | 42.03 | 29.36% |

| Sulfur | S | 32.07 | 1 | 32.07 | 22.39% |

| Total | | | | 143.24 | 100.00% |

Chromatographic Techniques for Purity Assessment and Isolation of this compound Analogues

Chromatographic techniques are indispensable tools in synthetic chemistry for both the qualitative assessment of reaction progress and the quantitative isolation of pure compounds. In the synthesis of this compound and its analogues, Thin-Layer Chromatography (TLC) and column chromatography are routinely employed to ensure the purity and successful isolation of the target molecules.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used method for monitoring the progress of chemical reactions. analyticaltoxicology.comaga-analytical.com.pl It allows for the simultaneous analysis of multiple samples, making it ideal for tracking the consumption of starting materials and the formation of products over time. aga-analytical.com.plnih.gov In the synthesis of 2-aminothiazole derivatives, TLC is a crucial step to determine the reaction's endpoint. rsc.orgnih.govacs.org

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material. aga-analytical.com.pl For the analysis of aminothiazole compounds, the most common stationary phase is silica (B1680970) gel 60 F254, which incorporates a fluorescent indicator to aid in visualization. nih.govacs.org

The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system, known as the mobile phase or eluent. The mobile phase moves up the plate by capillary action. As the solvent front ascends, the components of the spotted mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. Generally, in a normal-phase system, less polar compounds travel further up the plate, resulting in a higher retention factor (Rƒ), while more polar compounds have a stronger interaction with the silica gel and move shorter distances. aga-analytical.com.pl

After the development of the chromatogram, the separated spots are visualized. If the compounds are chromophoric or fluorescent, they can be seen directly under UV light, often at wavelengths of 254 nm or 360 nm. acs.orgepfl.ch Compounds that absorb 254 nm UV light will appear as dark spots on a fluorescent background. epfl.ch For compounds that are not UV-active, various staining reagents can be used. These reagents react with the compounds to produce colored spots. epfl.chnih.gov The selection of the mobile phase is critical for achieving good separation and is often determined empirically. A mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) or acetone (B3395972) is commonly used. acs.orgnih.gov The progress of the reaction is confirmed by the disappearance of the starting material spots and the appearance of the product spot, ideally as a single spot, indicating the formation of a pure compound. acs.org

Table 1: Typical TLC Conditions for Monitoring Aminothiazole Synthesis

| Parameter | Description | Common Examples |

| Stationary Phase | The adsorbent material coated on the TLC plate. | Silica gel 60 F254 nih.govacs.org |

| Mobile Phase (Eluent) | The solvent system used to separate the components. | Hexane/Ethyl Acetate, Heptane/Acetone acs.orgnih.gov |

| Visualization | The method used to detect the separated spots. | UV light (254 nm / 360 nm), Staining reagents (e.g., Ninhydrin for amines) acs.orgepfl.ch |

Column Chromatography for Purification

Following the successful completion of a reaction as monitored by TLC, the crude product mixture often contains unreacted starting materials, byproducts, and other impurities. Column chromatography is the standard method for purifying and isolating the desired 2-aminothiazole analogues on a larger scale than TLC. acs.org

This technique operates on the same principles of separation as TLC but is preparative rather than analytical. analyticaltoxicology.com A vertical glass column is packed with a stationary phase, most commonly silica gel. acs.orgacs.org The crude product mixture is loaded onto the top of the column and then eluted with a solvent system (mobile phase), which is typically similar to or slightly less polar than the one optimized during TLC analysis.

The components of the mixture move down the column at different rates, separating into bands. These bands are then collected sequentially in fractions as they exit the bottom of the column. The composition of the collected fractions is often checked by TLC to identify those containing the pure product. Fractions containing the pure compound are then combined, and the solvent is removed, typically using a rotary evaporator, to yield the purified aminothiazole derivative. acs.org For some applications, flash chromatography, an air-pressure accelerated version of column chromatography, may be used for faster and more efficient separations. nih.gov

The choice of eluent is crucial for successful purification. A single solvent may be used, but more commonly, a gradient of solvents with increasing polarity is employed to effectively separate compounds with a wide range of polarities. For instance, the purification might start with a non-polar solvent like hexane and gradually introduce a more polar solvent like ethyl acetate. acs.org

Table 2: General Parameters for Column Chromatography Purification of Aminothiazole Analogues

| Parameter | Description | Common Examples |

| Stationary Phase | The adsorbent material packed into the column. | Silica gel (70-230 mesh) acs.org |

| Mobile Phase (Eluent) | The solvent system used to elute the compounds. | Gradient elution with Hexane/Ethyl Acetate or Heptane/Acetone acs.orgnih.gov |

| Fraction Analysis | Method to check the purity of collected fractions. | Thin-Layer Chromatography (TLC) |

| Isolation | Final step to obtain the pure compound from the solvent. | Rotary Evaporation acs.org |

By carefully selecting the chromatographic conditions based on preliminary TLC analysis, chemists can effectively isolate pure samples of this compound analogues, which is essential for their subsequent structural characterization and further use.

Computational and Theoretical Investigations of 4 1 Aminoethyl Thiazol 2 Amine Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the intrinsic properties of molecules.

DFT is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized, or most stable, three-dimensional geometry of molecules. asianpubs.org By calculating the molecule's energy at various atomic arrangements, the lowest energy conformation can be identified. This process involves optimizing bond lengths, bond angles, and dihedral angles. For aminothiazole derivatives, DFT studies, often using basis sets like 6-311++G(d,p) or B3LYP, help in understanding their fundamental structure. edu.krdnih.gov For instance, studies on similar thiazole (B1198619) derivatives have successfully used DFT to calculate optimized geometrical parameters that are in good agreement with experimental data. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Thiazole Derivative (Calculated via DFT)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-S | 1.76 | |

| C=N | 1.31 | |

| C-C | 1.45 | |

| C-N (amino) | 1.37 | |

| S-C-N: 115 | ||

| C-N-C: 110 | ||

| H-N-H: 118 |

Note: This data is illustrative and based on general findings for aminothiazole derivatives. Actual values for 4-(1-Aminoethyl)thiazol-2-amine would require specific calculations.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more reactive. For aminothiazole derivatives, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. ekb.eg

Table 2: Illustrative Frontier Molecular Orbital Energies for a Thiazole Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These values are representative and would need to be calculated specifically for this compound.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Red regions signify areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, prone to nucleophilic attack. mdpi.com For aminothiazole derivatives, the MEP surface can identify the nucleophilic nitrogen and sulfur atoms and the electrophilic regions of the molecule, providing insights into its intermolecular interactions. edu.krd

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include:

Electronegativity (χ): A measure of an atom's ability to attract shared electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the capacity to accept electrons.

These descriptors are derived from the energies of the frontier orbitals and provide a quantitative measure of the molecule's stability and reactivity. nih.gov

Table 3: Calculated Global Reactivity Descriptors for a Thiazole Derivative

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Softness (S) | 0.38 |

Note: These are example values. Specific calculations are required for this compound.

Molecules can exist in different spatial arrangements called conformations and can also interconvert between structural isomers known as tautomers. Conformational analysis of this compound would involve studying the rotation around its single bonds to identify the most stable conformers. Tautomerism is also a key consideration for aminothiazoles, which can exist in either amino or imino forms. researchgate.net Computational studies, often combined with crystallographic data, can determine the predominant tautomeric form and the most stable conformation, which is crucial for understanding its biological activity. nih.govunamur.be

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. ajchem-a.com It is extensively used in drug design to simulate the interaction of a ligand with the binding site of a target protein. For derivatives of this compound, docking studies can predict their binding affinity and mode of interaction with various biological targets, such as enzymes or receptors. nih.govnih.gov These simulations can identify key interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex, providing a rationale for the molecule's potential biological activity and guiding the design of more potent derivatives. erciyes.edu.tr

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aminothiazole |

| 4-Phenyl-4-thiazoline-2-thiol |

| 4-(2-methoxyphenyl)-4-thiazoline-2-thione |

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking is a key computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For derivatives of the aminothiazole scaffold, docking studies have been instrumental in understanding how these molecules fit into the active sites of various biological targets.

For instance, studies on 2-aminothiazole (B372263) derivatives as potential Aurora kinase inhibitors have utilized molecular docking to estimate binding interactions within the active site of the Aurora-A protein kinase (PDB: 1MQ4). acs.orgnih.gov In one such study, designed compounds showed excellent binding interactions, with one derivative achieving a docking score of -9.67 kcal/mol, indicating strong potential affinity. nih.gov Similarly, docking studies of 2-aminothiazole derivatives targeting the Hec1/Nek2 protein, a crucial target in cancer, have helped in selecting molecules with the best docking scores for further investigation. tandfonline.comnih.gov

Other research has focused on different targets. N-substituted thiazole derivatives were screened as potential inhibitors of FabH, a key enzyme in bacterial fatty acid synthesis, with several designed compounds showing higher mol dock scores than the standard drug griseofulvin. wjarr.com In another example, 2-oxoquinoline arylaminothiazole derivatives were identified as tubulin inhibitors, with docking revealing specific interactions within the tubulin active site that contribute to their potency. scielo.org.mx The binding affinities of thiazole-dihydropyrimidinone hybrids have also been assessed against antibacterial targets, with some compounds showing strong binding. nih.gov

These studies collectively demonstrate the power of molecular docking to predict how aminothiazole derivatives bind to their protein targets, providing a rational basis for structural modification to enhance binding affinity.

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The stability of a ligand-protein complex is determined by a network of intermolecular interactions. Computational analyses are crucial for identifying these key interactions, which typically include hydrogen bonds, hydrophobic interactions, and π-π stacking.

For 2-aminothiazole derivatives, these interactions are critical for their biological activity.

Hydrogen Bonding: In the context of tubulin inhibition, the fluorine group of a phenyl ring on a 2-oxoquinoline arylaminothiazole derivative was found to form a hydrogen bond with an asparagine residue (Asn 167). scielo.org.mx In another case, designed inhibitors formed strong hydrogen bonds with residues like Val 238 and Thr 239. scielo.org.mx Similarly, thiazolidin-4-one derivatives were observed forming hydrogen bonds with isoleucine and glutamine residues in their target macromolecules. nih.gov

Hydrophobic and Alkyl Interactions: The alkyl chain on the thiazole group of tubulin inhibitors is often buried in a hydrophobic cavity formed by amino acids such as Ala 316, Val 318, and Ile 378. scielo.org.mx The 2-oxoquinoline scaffold itself can form π-alkyl effects with residues like Ala 316 and Lys 352, further stabilizing the complex. scielo.org.mx

π-π Stacking and Electrostatic Interactions: Phenyl rings on these derivatives frequently engage in π-π stacking with aromatic residues like tyrosine and phenylalanine in the protein's active site. nih.gov Electrostatic interactions between the phenyl ring and surrounding residues have also been shown to improve potency. scielo.org.mx

The table below summarizes key interactions identified in various studies on aminothiazole derivatives.

| Target Protein | Derivative Class | Key Interactions Observed |

| Tubulin | 2-Oxoquinoline Arylaminothiazole | Hydrogen bonding (with Asn, Gln, Val, Thr), Hydrophobic interactions (with Ala, Val, Ile), π-Alkyl effects (with Ala, Lys, Leu) scielo.org.mx |

| Various Macromolecules | Thiazolidin-4-one | Hydrogen bonding (with Ile, Gln, Arg), π-π interactions (with Phe, Tyr) nih.gov |

| FabH | N-substituted Thiazole | Hydrogen bonding wjarr.com |

| Hec1/Nek2 | 2-Aminothiazole | Key interactions are inferred from docking scores and MM-GBSA analysis tandfonline.comnih.gov |

| Aurora Kinase | 2-Amino Thiazole | Binding interactions are inferred from docking scores and molecular dynamics simulations acs.orgnih.gov |

Identification of Putative Biological Targets for Aminothiazole Scaffolds

The versatility of the 2-aminothiazole scaffold allows it to interact with a diverse range of biological targets, making it a valuable starting point for drug discovery in various therapeutic areas. nih.govnih.gov Computational methods, combined with experimental screening, have helped identify numerous putative targets.

Based on a review of recent literature, the following protein classes and specific targets have been identified for aminothiazole derivatives:

Protein Kinases: This is a major class of targets.

Aurora Kinases: Implicated in tumor growth, they are a key target for anticancer agents. acs.orgnih.govnih.govresearchgate.net

PI3Ks (Phosphatidylinositol 3-kinases), Src/Abl Kinase, BRAF Kinase, EGFR (Epidermal Growth Factor Receptor) Kinase: These are all well-known targets in cancer therapy. nih.gov

JAK3 (Janus Kinase 3): A target for autoimmune diseases and organ transplant rejection. researchgate.net

Hec1/Nek2 Protein: A crucial target for cancer treatment due to its role in cell proliferation. tandfonline.comnih.gov

Microtubule Proteins:

Tubulin: A critical target for anticancer drugs that disrupt cell division. nih.govscielo.org.mx

Enzymes in Metabolic Pathways:

Alpha-glucosidase: An enzyme involved in carbohydrate digestion, making it a target for type 2 diabetes. ulakbim.gov.tr

Sphingosine Kinase (SphK): Involved in cell proliferation and inflammation, a target for cancer and inflammatory diseases. nih.gov

Oxidoreductases: Targeted for developing antioxidant agents. asianpubs.orgresearchgate.net

Antimicrobial Targets:

FabH (β-ketoacyl-ACP synthase III): An essential enzyme in bacterial fatty acid synthesis. wjarr.com

Targets within Mycobacterium tuberculosis and Plasmodium falciparum for developing antimycobacterial and antiplasmodial agents, respectively. nih.gov

Receptors:

Adenosine A2A Receptor: A G-protein coupled receptor that is a target for conditions like Parkinson's disease. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgexcli.de These models are powerful tools for predicting the activity of newly designed molecules and for understanding which physicochemical properties are key to their function.

2D- and 3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)

QSAR studies can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches.

2D-QSAR: This method correlates biological activity with 2D molecular descriptors that can be calculated from the chemical structure, such as lipophilicity (logP), molar refractivity, and electronic parameters. nih.gov Multiple Linear Regression (MLR) is a common statistical technique used to build the 2D-QSAR model. For example, 2D-QSAR studies on aminothiazole derivatives as Aurora A kinase inhibitors used a genetic algorithm combined with MLR to select significant molecular descriptors. nih.gov

3D-QSAR: This approach goes a step further by considering the three-dimensional properties of the molecules. The compounds in a dataset are aligned, and their steric and electrostatic fields are calculated at various points on a 3D grid.

CoMFA (Comparative Molecular Field Analysis): This is a classic 3D-QSAR method that uses steric (Lennard-Jones) and electrostatic (Coulombic) fields to explain the relationship between structure and activity. nih.govmdpi.com

CoMSIA (Comparative Molecular Similarity Indices Analysis): An extension of CoMFA, CoMSIA calculates similarity indices based on not only steric and electrostatic fields but also hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This method avoids certain issues with CoMFA, such as abrupt changes in potential energy near the molecular surface. nih.gov

Both CoMFA and CoMSIA have been successfully applied to aminothiazole derivatives to build predictive models for their activity against targets like Aurora A kinase and tubulin. scielo.org.mxnih.gov

Correlation of Physicochemical Descriptors with Observed Biological Activities

A key outcome of QSAR studies is the identification of physicochemical descriptors that significantly influence the biological activity of a series of compounds. This information provides direct guidance for drug design. Studies on various aminothiazole derivatives have highlighted the importance of several descriptors.

For example, a QSAR study on aminothiazole derivatives as Aurora A kinase inhibitors found that electrostatic, hydrophobic, and hydrogen bond properties were important for inhibitory activity. nih.gov Another study on the same target identified five key variables: PSA (Polar Surface Area), EstateVSA5, MoRSEP3, MATSp5, and RDFC24. acs.orgnih.gov For 2-aminothiazole derivatives targeting the Hec1/Nek2 protein, important descriptors included spatial and charge-related autocorrelation functions (ATSC1i, MATS8c) and the total molecular surface area (RPSA). tandfonline.comnih.gov

The table below summarizes key descriptors and their correlation with the biological activity of different aminothiazole derivatives.

| Derivative Class / Target | QSAR Model Type | Key Physicochemical Descriptors | Correlation with Activity |

| Aminothiazole / Aurora A Kinase | 3D-QSAR (CoMFA/CoMSIA) | Electrostatic, Hydrophobic, Hydrogen Bond Fields | Modification of these properties on the aniline (B41778) group influences activity. nih.gov |

| Aminothiazole / Aurora Kinase | QSAR | PSA, EstateVSA5, MoRSEP3, MATSp5, RDFC24 | These five variables were found to be important in the best-generated models. acs.orgnih.gov |

| Thiourea-Aminothiazole / Cytotoxicity | 2D-QSAR | log P, LUMO energy, Electrophilicity Index (ω) | log P and electron descriptors show a positive impact on cytotoxicity. jst.go.jp |

| 2-Aminothiazole / Hec1/Nek2 Inhibition | QSAR | ATSC1i, MATS8c, RPSA | These descriptors significantly influence Hec1/Nek2 inhibitory activity. tandfonline.comnih.gov |

| Thiazole / SDH Inhibition | 2D-QSAR (MLR/PLS) | J, Log P, NRB, MD | These four descriptors were used to build the best predictive models. |

| 2-Oxoquinoline Arylaminothiazole / Tubulin Inhibition | 3D-QSAR (CoMSIA) | Steric, Electrostatic, HBA, HBD, Hydrophobic Fields | Electrostatic and hydrophobic fields played the most significant roles. scielo.org.mx |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (excluding toxicity/safety profiles)

Before a compound can be considered a viable drug candidate, it must exhibit favorable ADME properties. In silico tools are widely used to predict these properties early in the drug discovery process, helping to filter out compounds that are likely to fail later on due to poor pharmacokinetics. nih.gov

For aminothiazole derivatives, several studies have incorporated in silico ADME predictions. These predictions often involve calculating key physicochemical properties and assessing compliance with established guidelines like Lipinski's Rule of Five. This rule suggests that orally active drugs generally have a molecular weight ≤ 500, a logP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors.

Studies on novel 2-aminothiazole derivatives have predicted ADME properties such as molecular weight (MW), number of rotatable bonds (RB), hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), the octanol/water partition coefficient (iLOGP), and the topological polar surface area (TPSA). researchgate.net In one study, all designed compounds showed no more than one violation of Lipinski's rule, suggesting good potential for oral bioavailability. researchgate.net Similar ADME predictions for imidazo[2,1-b]thiazole (B1210989) derivatives helped establish a relationship between the biological and physicochemical qualifications of the compounds. ulakbim.gov.tr In silico ADMET prediction studies on thiazole Schiff base derivatives also validated their potential for oral bioavailability. nih.gov

The following table presents a sample of predicted ADME-related properties for designed aminothiazole derivatives from a representative study.

| Compound ID | MW ( g/mol ) | iLOGP | HBD | HBA | TPSA (Ų) | Rotatable Bonds |

| 1a | 425.48 | 3.54 | 2 | 5 | 87.45 | 5 |

| 2a | 439.51 | 3.96 | 2 | 5 | 87.45 | 6 |

| 3e | 459.49 | 4.31 | 1 | 5 | 78.22 | 6 |

| 4d | 473.52 | 4.73 | 1 | 5 | 78.22 | 7 |

| 5d | 487.55 | 5.15 | 1 | 5 | 78.22 | 8 |

| 6d | 501.57 | 5.57 | 1 | 5 | 78.22 | 9 |

| (Data adapted from a study on 2-amino thiazole derivatives as Aurora kinase inhibitors. Note that some values may slightly exceed typical Lipinski guidelines, which is common in drug optimization.) researchgate.net |

These computational predictions are crucial for prioritizing the synthesis and further testing of compounds that have a higher probability of possessing drug-like pharmacokinetic profiles.

Mechanistic and Biological Activity Investigations in Vitro and Cellular Studies

Investigations of Potential Antimicrobial Properties

The 2-aminothiazole (B372263) scaffold is a core structure in many compounds with demonstrated biological activity, including antimicrobial effects. researchgate.netnanomedicine-rj.com Researchers have synthesized and evaluated a variety of 2-aminothiazole derivatives to explore their efficacy against a range of microbial pathogens.

Antibacterial Activity Assessments (e.g., Gram-positive and Gram-negative bacterial strains)

The antibacterial potential of 2-aminothiazole derivatives has been investigated against both Gram-positive and Gram-negative bacteria. These studies often involve determining the minimum concentration of the compound required to inhibit or kill the bacteria, providing a measure of the compound's potency.

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antibacterial activity, representing the lowest concentration that prevents visible growth of a bacterium. For various 2-aminothiazole derivatives, MIC values have been determined against a panel of bacterial strains.

While specific MIC data for 4-(1-Aminoethyl)thiazol-2-amine is not readily found in the reviewed literature, studies on analogous compounds provide valuable insights. For instance, a series of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine derivatives were synthesized and tested against several bacterial strains. The MIC values for these compounds showed a wide range of activity, from 4 to 128 μg/ml, against Gram-positive bacteria such as Bacillus subtilis, Bacillus cereus, and Staphylococcus aureus, and Gram-negative bacteria including Salmonella typhi, Escherichia coli, and Klebsiella aerogenes. nih.gov

Another study on functionally substituted 2-aminothiazoles reported potent antibacterial activity, with some compounds being more active than the standard antibiotics ampicillin (B1664943) and streptomycin (B1217042) against certain strains. researchgate.net For example, one of the most effective compounds in this study demonstrated MIC and MBC values in the ranges of 0.23–0.7 mg/mL and 0.47–0.94 mg/mL, respectively. researchgate.net

A series of 2-aryl-3-aminothiazolidin-4-one derivatives incorporating a 1,2,4-triazole (B32235) moiety were found to inhibit the growth of Staphylococcus aureus with IC50 values ranging from 25 to 100 µg/mL. mdpi.com

Interactive Data Table: Illustrative MIC Values for 2-Aminothiazole Analogs Against Bacterial Strains

Since no specific data for this compound was found, the following table presents illustrative data for related 2-aminothiazole compounds to demonstrate the range of activity observed in this class of molecules.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine | Bacillus subtilis | 4 - 128 | nih.gov |

| N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine | Staphylococcus aureus | 4 - 128 | nih.gov |

| N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine | Escherichia coli | 4 - 128 | nih.gov |

| Functionally substituted 2-aminothiazole | Enterobacter cloacae | 0.23 - 0.7 (mg/mL) | researchgate.net |

| 2-aryl-3-aminothiazolidin-4-one derivative | Staphylococcus aureus | 25 - 100 (IC50) | mdpi.com |

Note: The data in this table is for structurally related compounds and not for this compound.

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibacterial agent that results in bacterial death. This parameter is crucial for understanding whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

For a series of functionally substituted 2-aminothiazoles, the MBC values were found to be in the range of 0.47–0.94 mg/mL against various bacterial strains. researchgate.net This indicates that at these concentrations, the compounds are capable of killing the bacteria.

The disk diffusion method is a qualitative or semi-quantitative test where a filter paper disc impregnated with the test compound is placed on an agar (B569324) plate inoculated with bacteria. The size of the zone of inhibition around the disc indicates the susceptibility of the bacteria to the compound. The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent. nih.gov

Studies on various 2-aminothiazole derivatives have employed these methods to assess their antibacterial activity. For example, the synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives utilized the well diffusion technique to screen for activity against Gram-positive and Gram-negative bacteria. researchgate.net

Antifungal Activity Assessments (e.g., various fungal strains)

In addition to antibacterial activity, 2-aminothiazole derivatives have also been investigated for their potential as antifungal agents against various fungal strains.

Similar to antibacterial testing, the MIC for antifungal activity is the lowest concentration of the compound that inhibits the visible growth of a fungus.

Research on functionally substituted 2-aminothiazoles has shown good antifungal activity, in some cases better than the reference drugs ketoconazole (B1673606) and bifonazole. researchgate.netnih.gov One of the tested compounds exhibited the best antifungal activity, with Trichoderma viride being the most sensitive fungus and Aspergillus fumigatus being the most resistant. researchgate.net The MIC and MFC (Minimum Fungicidal Concentration) values for these compounds were in the range of 0.06–0.47 mg/mL and 0.11–0.94 mg/mL, respectively. researchgate.net

Another study on new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives reported distinguished antifungal activity against Candida albicans and Candida glabrata. researchgate.net

Interactive Data Table: Illustrative MIC Values for 2-Aminothiazole Analogs Against Fungal Strains

As with the antibacterial data, specific antifungal data for this compound is not available. The following table provides illustrative data for related compounds.

| Compound Type | Fungal Strain | MIC (mg/mL) | Reference |

| Functionally substituted 2-aminothiazole | Trichoderma viride | 0.06 - 0.47 | researchgate.net |

| Functionally substituted 2-aminothiazole | Aspergillus fumigatus | 0.06 - 0.47 | researchgate.net |

| New-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivative | Candida albicans | Not specified | researchgate.net |

| New-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivative | Candida glabrata | Not specified | researchgate.net |

Note: The data in this table is for structurally related compounds and not for this compound.

Antitubercular Activity Studies

The 2-aminothiazole scaffold has been a focal point in the development of new agents against Mycobacterium tuberculosis (Mtb). nih.gov A series of 2-aminothiazoles, originating from a high-throughput screening against Mtb, have been synthesized and evaluated. nih.govnih.gov Structure-activity relationship (SAR) studies revealed that while the central thiazole (B1198619) and the C-4 pyridyl moiety are crucial for activity, the N-2 position of the aminothiazole allows for significant modification. nih.gov

Introducing substituted benzoyl groups at the N-2 position has led to a more than 128-fold improvement in antitubercular activity over the initial hit compound. nih.gov One of the most potent analogs, N-(3-chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, demonstrated a minimum inhibitory concentration (MIC) of 0.024 µM. nih.gov Further studies have shown that amide-linked phenyl substituents at the C-2 position can also yield potent analogs. nih.gov A representative analog from this series was found to be rapidly bactericidal against replicating Mtb and selective for mycobacterial species. nih.gov

However, challenges remain, as some potent analogs exhibit a strong correlation between antitubercular activity and cytotoxicity. nih.gov Additionally, a key analog was found to be rapidly metabolized by human liver microsomes, and Mtb developed low-level resistance to it. nih.gov

Table 1: Antitubercular Activity of Selected 2-Aminothiazole Derivatives

| Compound Name | Structure | MIC (µM) | Target/Notes |

|---|---|---|---|

| N-(3-chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | Not Available | 0.024 | Mycobacterium tuberculosis H37Rv |

| 4-(Pyridin-2-yl)-N-(pyridin-3-yl)thiazol-2-amine | Not Available | Not Specified | Most potent analog in a specific study, but activity and cytotoxicity are strongly correlated. |

MIC: Minimum Inhibitory Concentration

Exploration of Proposed Antimicrobial Mechanisms

The antimicrobial mechanisms of 2-aminothiazole derivatives are an area of active investigation. Two key enzymes that have been explored as potential targets are MurB and 14α-demethylase.

MurB Inhibition: 4-Thiazolidinones, which share a structural resemblance to the thiazole core, have been synthesized and evaluated as inhibitors of the bacterial enzyme MurB. nih.gov MurB is a crucial enzyme in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. The activity of these compounds against MurB suggests that the thiazolidinone ring may act as a diphosphate (B83284) mimic, highlighting a potential mechanism for antimicrobial action. nih.gov

14α-demethylase Inhibition: Sterol 14α-demethylase (CYP51) is a critical enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi and is the primary target for azole antifungal drugs. nih.govnih.gov These drugs work by binding to the heme iron in the active site of the enzyme, which disrupts the fungal cell membrane integrity by depleting ergosterol and causing an accumulation of toxic sterol intermediates. nih.gov While direct studies on this compound are not specified, the broader class of azole-containing compounds, which includes thiazoles, are known for this inhibitory mechanism. nih.govnih.gov

Investigations of Potential Anticancer / Antiproliferative Properties

The 2-aminothiazole scaffold is a key component in several clinically approved anticancer drugs and is recognized for its potential to yield potent and selective inhibitors against a variety of human cancer cell lines. nih.gov

In Vitro Cytotoxicity Assays Against Various Cancer Cell Lines

Derivatives of 2-aminothiazole have demonstrated significant cytotoxic effects across a range of cancer cell lines. For instance, certain 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin derivatives have shown promising antitumor activity against A549 (lung), HepG2 (liver), HeLa (cervical), and LOVO (colon) cancer cells, with some compounds exhibiting greater potency than the established anticancer drug etoposide. nih.govnih.gov

In other studies, new 2,4-disubstituted thiazole amide derivatives have shown medium to good antiproliferative activity against A549, HeLa, HT29 (colon), and Karpas299 (lymphoma) cells. nih.gov The structure-activity relationship analyses indicate that modifications, such as the inclusion of benzylic amines, can enhance cytotoxicity. nih.gov

Table 2: In Vitro Cytotoxicity of Selected 2-Aminothiazole Derivatives

| Derivative Class | Cancer Cell Lines Tested | IC₅₀ Values (µM) |

|---|---|---|

| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxins | A549, HepG2 | 0.16 (A549), 0.13 (HepG2) for the most potent compound |

| 2,4-disubstituted thiazole amides | A549, HeLa, HT29, Karpas299 | 0.63 - 13.87 for a promising derivative |

| Pyrrolidine derivative | MCF-7, HepG2 | 12.6 µg/mL (MCF-7), 10.6 µg/mL (HepG2) |

| 2-arylamido/alkylamido-4-(isothiocyanatomethyl)thiazole | L1210 | 0.2 - 1 (arylamido), 4 - 8 (alkylamido) |

IC₅₀: Half maximal inhibitory concentration

Cellular Pathway Modulation Studies

The anticancer effects of 2-aminothiazole derivatives are often linked to their ability to modulate key cellular pathways, such as apoptosis and the cell cycle.

Apoptosis Induction: Several studies have shown that 2-aminothiazole derivatives can induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov For example, a novel series of 2-anilino-4-amino-5-aroylthiazoles were found to induce apoptosis in HeLa cells. nih.gov The mechanism of action for some derivatives has been linked to the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. semanticscholar.org

Cell Cycle Analysis: The inhibition of cancer cell proliferation by these compounds is also attributed to their ability to cause cell cycle arrest. nih.govnih.gov Certain 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxin derivatives were found to arrest A549 cells in the G2/M phase of the cell cycle by regulating cyclinB1/cdc2(p34). nih.gov Similarly, some 2-anilino-4-amino-5-aroylthiazoles led to the arrest of HeLa cells in the G2/M phase. nih.gov Another 2-amino-1,3,4-thiadiazole (B1665364) derivative was shown to induce cell cycle arrest in the G0/G1 phase in A549 lung carcinoma cells. nih.gov

Enzyme Inhibition Studies

The antiproliferative activity of 2-aminothiazole derivatives is often mediated through the inhibition of specific enzymes that are crucial for cancer cell growth and survival.

BRAF and EGFR Kinase Inhibition: Thiazole-containing compounds have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and B-Raf proto-oncogene (BRAF), particularly the BRAFV600E mutant, which are key drivers in many cancers. nih.gov A novel imidazo[2,1-b]oxazole derivative containing a thiazole moiety was identified as a potent inhibitor of BRAF V600E kinase. iiarjournals.org

Lim Kinase 1 (LIMK1) Inhibition: A series of aminothiazole inhibitors of LIM kinases 1 and 2 (LIMK1/2) were discovered through high-throughput screening. researchgate.net These kinases are involved in regulating actin cytoskeleton dynamics, which are important for tumor cell invasion and metastasis. researchgate.netnih.gov Subsequent optimization led to the development of low nanomolar inhibitors of LIMK1 and LIMK2. researchgate.net

Tubulin Polymerization Inhibition: Several 2-aminothiazole derivatives have been identified as inhibitors of tubulin polymerization, a mechanism shared with well-known anticancer agents like colchicine. nih.govnih.gov These compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.govnih.gov A class of 2-anilino-4-amino-5-aroylthiazoles has been discovered as a new class of synthetic inhibitors of tubulin polymerization. nih.gov

LDH-5 Inhibition: While specific studies on this compound as an LDH-5 inhibitor were not prominently found, the broader class of heterocyclic compounds is often explored for activity against various metabolic enzymes important in cancer, such as lactate (B86563) dehydrogenase (LDH).

Investigations of Potential Antioxidant Properties

Several studies have explored the antioxidant potential of thiazole derivatives. researchgate.netnih.govresearchgate.netmdpi.commdpi.com The antioxidant activity is often attributed to their ability to scavenge free radicals. nih.gov

In one study, novel thiazole derivatives were synthesized and screened for their in vitro antioxidant properties, with some compounds showing potent activity. researchgate.net Another study synthesized a series of 2-amino-4-phenyl-1,3-thiazole derivatives and found them to have high antioxidant activity in the inhibited oxidation of cumene. researchgate.net The antioxidant potential has been evaluated using various assays, including DPPH radical scavenging. nih.govmdpi.com For instance, compounds with 4-fluorophenyl and 4-phenyl substituents on the thiazole ring demonstrated a high DPPH radical-scavenging ability. mdpi.com

Free Radical Scavenging Assays (e.g., DPPH, hydroxyl radical)

Free radical scavenging assays are standard in vitro methods used to determine the antioxidant capacity of a compound. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is one of the most common, where an antioxidant compound reduces the stable DPPH radical, resulting in a color change that can be measured spectrophotometrically. mdpi.comresearchgate.net Similarly, hydroxyl radical scavenging assays assess a compound's ability to neutralize the highly reactive hydroxyl radical, a major contributor to oxidative stress. mdpi.com

No specific studies detailing the results of DPPH, hydroxyl radical, or other free radical scavenging assays for this compound were identified. Therefore, no data on its half-maximal effective concentration (EC₅₀) or antioxidant reducing power (ARP) can be provided.

Other Enzyme and Receptor Interaction Studies

This section explores the interaction of the compound with several key enzyme and receptor systems that are common targets in drug discovery.

Nitric oxide synthase (NOS) has two primary isoforms: inducible NOS (iNOS), which is involved in inflammatory responses, and neuronal NOS (nNOS), which plays a role in the central nervous system. beilstein-journals.org Inhibition of these enzymes is a key strategy for treating various diseases. Assays for NOS inhibition typically measure the enzyme's activity in the presence of a test compound. nih.govijbs.com Selective inhibition of iNOS is often sought to reduce inflammation without affecting the physiological roles of other NOS isoforms. nih.govmdpi.com

No published research was found that specifically evaluates the inhibitory activity of this compound against either iNOS or nNOS.

Cyclooxygenase (COX) enzymes, with isoforms COX-1 and COX-2, are key to the inflammatory pathway through the production of prostaglandins. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) often function by inhibiting these enzymes. brieflands.com Assays for COX inhibition measure the reduction in prostaglandin (B15479496) production in the presence of an inhibitor. nih.gov High selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects. d-nb.infoabcam.com

There is no available data from in vitro or cellular studies on the inhibitory effects of this compound on COX-1 or COX-2 enzymes.

G protein-coupled receptors (GPCRs) are a vast family of transmembrane receptors that are primary targets for a large number of therapeutic drugs. nih.gov Cell-based functional assays are used to screen for ligands that can activate (agonists) or block (antagonists) these receptors by measuring downstream signaling events. europeanpharmaceuticalreview.comscienceopen.com These assays are crucial for identifying new drug candidates and deorphanizing receptors with unknown ligands. frontiersin.orgnih.gov

No studies were found that investigate the interaction or binding of this compound with any G protein-coupled receptors or other specific protein targets.

Understanding the interaction between a small molecule (ligand) and its protein target is fundamental in drug discovery. Techniques such as solution Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are used to map the binding site and characterize the physicochemical forces driving the interaction. nih.govnih.gov Protein-Ligand Interaction Fingerprints (PLIFs) can be generated to cluster ligands based on their interaction patterns, providing insight into structure-activity relationships (SAR). cresset-group.com These methods help in the rational design and optimization of drug candidates. arxiv.orgwustl.edu

There is a lack of published data from protein binding assays or detailed ligand-target interaction studies for this compound.

Structure Activity Relationship Sar Analysis of 4 1 Aminoethyl Thiazol 2 Amine Analogues

Impact of Substituents on Thiazole (B1198619) Ring Positions (C-4, C-5) on Biological Activity

The substitution pattern on the thiazole ring is a critical determinant of biological activity and target specificity. Modifications at the C-4 and C-5 positions significantly influence the molecule's interaction with protein targets.

The C-4 position, occupied by the 1-aminoethyl group in the parent compound, is a key vector for influencing potency and selectivity. In related series, such as 4-aryl-5-aminoalkyl-thiazole-2-amines developed as Rho-associated kinase (ROCK) II inhibitors, the nature of the C-4 substituent is paramount. Replacing the alkylamine-type group with various aryl rings has been a successful strategy. For instance, a phenyl group at C-4 is a common feature in many active 2-aminothiazole (B372263) derivatives. The substitution on this C-4 aryl ring further modulates activity. A study on 5-LOX inhibitors identified that a p-fluoro substituted 2-amino-4-aryl thiazole was a potent lead compound. rsc.org

The C-5 position offers another site for modification that can dramatically alter the activity profile. In the development of ROCK II inhibitors, the introduction of an aminomethyl group at C-5 of a 4-aryl-2-aminothiazole scaffold was explored. The length and nature of the substituent at C-5 are crucial. Research has shown that while some C-5 substitutions are well-tolerated, others can be detrimental. For example, in a series of anticancer 2-aminothiazoles, the incorporation of a methyl group at either the C-4 or C-5 position led to a decrease in cytotoxic potency. rsc.org

The following table summarizes SAR findings for substitutions on the thiazole ring from related compound series.

| Scaffold | C-4 Substituent | C-5 Substituent | Biological Target | Key Finding |

| 2-Aminothiazole | 4-Aryl | H | 5-LOX | p-Fluoro substitution on the aryl ring resulted in a potent compound with an IC50 of ~10 µM. rsc.org |

| 2-Aminothiazole | 4-Aryl | Aminomethyl | ROCK II | 4-Aryl-5-aminomethyl derivatives showed significant ROCK II inhibitory activity. nih.gov |

| 2-Aminothiazole | Phenyl | Butylidene | Cancer Cell Lines | Incorporation of a methyl group at C-4 or C-5 decreased cytotoxic potency. rsc.org |

| 2-Aminothiazole | Pyridin-2-yl | H | M. tuberculosis | The 4-(pyridin-2-yl) group was a key feature in a series of anti-tubercular agents. |

Role of Modifications at the Exocyclic Amine (N-2) on Biological Activity